Technical Whitepaper: 2-(3-Methoxyphenoxy)ethanamine Hydrochloride
Technical Whitepaper: 2-(3-Methoxyphenoxy)ethanamine Hydrochloride
The following technical guide details the identification, synthesis, and validation of 2-(3-Methoxyphenoxy)ethanamine hydrochloride . This document is structured to serve researchers requiring high-fidelity data for chemical procurement and experimental design.
Identification, Synthesis, and Quality Assurance
Executive Summary
2-(3-Methoxyphenoxy)ethanamine hydrochloride is a functionalized ethylamine derivative used primarily as a building block in medicinal chemistry, specifically in the development of G-protein coupled receptor (GPCR) ligands and as a fragment in structure-based drug design.[]
Critical Distinction: Researchers must distinguish this meta-substituted isomer from its ortho-isomer (2-(2-methoxyphenoxy)ethanamine ), which is a high-volume intermediate for the beta-blocker Carvedilol. Confusion between these isomers will lead to complete failure in structure-activity relationship (SAR) studies due to the differing steric and electronic vectors of the methoxy group.
Chemical Identity & CAS Verification
The precise identification of the hydrochloride salt versus the free base is critical for stoichiometric calculations in reaction planning.
Nomenclature and Registry Data
| Parameter | Data |
| Chemical Name | 2-(3-Methoxyphenoxy)ethanamine hydrochloride |
| Common Synonyms | 3-Methoxyphenoxyethylamine HCl; 1-(2-Aminoethoxy)-3-methoxybenzene HCl |
| CAS Number (HCl Salt) | 26378-67-6 |
| CAS Number (Free Base) | 6487-86-1 |
| Molecular Formula | C₉H₁₃NO₂[2] · HCl |
| Molecular Weight | 203.67 g/mol (Salt); 167.21 g/mol (Base) |
| SMILES (Base) | COC1=CC=CC(OCCN)=C1 |
| InChI Key | MWOLPDQWBBJNJU-UHFFFAOYSA-N |
Isomer Disambiguation
To ensure supply chain integrity, verify the substitution pattern using the comparison below. The meta isomer is significantly less common in commercial catalogs than the ortho isomer.
| Isomer | Structure | Primary Application | CAS (HCl) |
| Meta (Target) | 3-position OMe | Research / SAR Probes | 26378-67-6 |
| Ortho | 2-position OMe | Carvedilol Synthesis | 64464-07-9 |
| Para | 4-position OMe | Tyramine Analogs | 38455-83-7 |
Synthetic Pathways
While direct alkylation of 3-methoxyphenol with 2-chloroethylamine is possible, it often suffers from poly-alkylation side reactions (formation of secondary and tertiary amines). The Nitrile Reduction Route is the industry-standard protocol for high-purity synthesis in a research setting.
Reaction Workflow (Graphviz)
The following diagram outlines the stepwise conversion from 3-methoxyphenol to the final amine salt.
Figure 1: Stepwise synthetic pathway utilizing the nitrile reduction method to avoid over-alkylation.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(3-Methoxyphenoxy)acetonitrile
-
Setup: Dissolve 3-methoxyphenol (1.0 eq) in anhydrous acetone. Add anhydrous Potassium Carbonate (
, 2.0 eq). -
Addition: Add Chloroacetonitrile (1.1 eq) dropwise. Caution: Chloroacetonitrile is a lachrymator and highly toxic.
-
Reaction: Reflux for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot (
) should disappear, replaced by the nitrile ( ). -
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over
.
Step 2: Reduction to Amine
-
Setup: Suspend Lithium Aluminum Hydride (
, 2.0 eq) in dry THF under Argon at 0°C. -
Addition: Add the nitrile intermediate (dissolved in THF) dropwise to maintain temperature <10°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). Filter the granular white precipitate. -
Isolation: Concentrate the filtrate to yield the crude amine oil.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude amine in anhydrous Diethyl Ether or Ethanol.
-
Add 2M HCl in ether dropwise until pH < 3.
-
Collect the white precipitate by filtration. Recrystallize from Ethanol/Ether if necessary.
Analytical Validation (Self-Validating System)
To ensure the identity and purity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR ( H-NMR) in DMSO-
The aromatic region is the primary diagnostic for the meta-substitution pattern.
- 7.20 (t, 1H): H-5 proton (Meta coupling to H-4 and H-6).
- 6.50 - 6.60 (m, 3H): H-2, H-4, H-6 protons. Note: In the ortho-isomer, these protons appear as two distinct multiplets due to lack of symmetry.
-
4.10 (t, 2H):
protons. -
3.75 (s, 3H):
protons. -
3.10 (t, 2H):
protons. -
8.20 (br s, 3H):
protons (exchangeable).
Infrared Spectroscopy (IR)
-
Absence of Nitrile: Ensure no peak exists at ~2250 cm⁻¹ (indicates complete reduction).
-
Ether Stretch: Strong bands at 1250 cm⁻¹ and 1050 cm⁻¹.
-
Amine Salt: Broad band at 2800–3000 cm⁻¹ (N-H stretch).
Applications in Drug Discovery
This compound serves as a "privileged structure" fragment. The phenoxyethylamine scaffold is a pharmacophore found in:
-
Adrenergic Antagonists: Similar to Tamsulosin and Carvedilol (though these typically use ortho-substitution).
-
5-HT Receptor Modulators: The distance between the aromatic ring and the basic nitrogen (2 carbons) mimics the serotonin side chain.
-
Fragment-Based Screening: Used as a linker to probe hydrophobic pockets in enzyme active sites.
Safety & Handling
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
-
Disposal: Dispose of as halogenated organic waste due to the hydrochloride counterion.
References
-
Santa Cruz Biotechnology . 2-(3-methoxyphenoxy)ethanamine hydrochloride Product Data. Retrieved from
-
Alfa Chemistry . 2-(3-Methoxyphenoxy)ethylamine (Free Base) Product Data. Retrieved from
-
BOC Sciences . 2-(3-Methoxy-phenoxy)-ethylamine hydrochloride CAS 26378-67-6.[] Retrieved from
-
PubChem . Compound Summary: 2-(3-Methoxyphenoxy)ethylamine.[][2][3] Retrieved from
